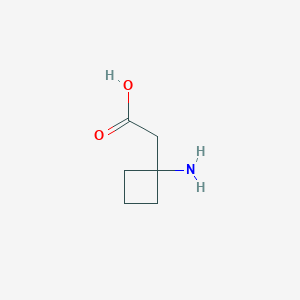

![molecular formula C7H6O2S B2743665 Thieno[3,2-b]furan-5-ylmethanol CAS No. 2460750-53-0](/img/structure/B2743665.png)

Thieno[3,2-b]furan-5-ylmethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Thieno[3,2-b]furan-5-ylmethanol can be synthesized via a one-pot reaction involving regioselective intermolecular Suzuki coupling and subsequent intramolecular Ullmann C–O coupling reactions. The optimized conditions include using 2 mol% Pd(PPh3)4 and 2 mol% copper(I) thiophene-2-carboxylate (CuTc) as catalysts, K3PO4·3H2O as the base, and tert-butanol as the solvent .Molecular Structure Analysis

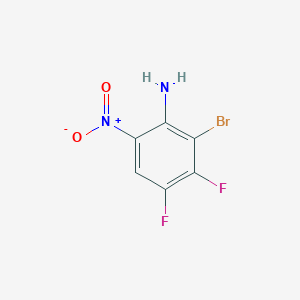

Thieno[3,2-b]furan-5-ylmethanol has the molecular formula C7H6O2S. Its molecular weight is 154.18 g/mol. The structure consists of a thieno ring fused with a furan ring, with a methanol group attached to the thieno ring.Chemical Reactions Analysis

The one-pot synthesis involves intramolecular C–O coupling reactions, leading to the formation of benzo[4,5]thieno[3,2-b]benzofurans (BTBFs). The method provides moderate to good yields for various substrates .Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

Synthesis of Furan-Fused Ring Compounds

Thieno[3,2-b]furan compounds are synthesized using a one-pot reaction involving regioselective intermolecular Suzuki coupling and subsequent intramolecular Ullmann C–O coupling reactions . This method is cost-effective and environmentally friendly, reducing raw materials and energy consumption .

Optoelectronic Devices

Furan-fused ring compounds, including Thieno[3,2-b]furan, exhibit high fluorescence quantum efficiency and high carrier mobility. They are widely used as luminescent materials or hole transporting materials in optoelectronic devices .

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

Compounds like benzodifurans (BDFs) and naphthodifurans (NDFs), which are similar to Thieno[3,2-b]furan, play an important role in the development of high-performance OLEDs and OFETs .

Synthesis of Thieno[3,2-b]furan Derivatives with Multiple Fused Rings

Thieno[3,2-b]furan derivatives with up to six fused rings can be synthesized using an Ullmann-Type Intramolecular C-O Reaction .

Organic Electronic Devices

Thieno[3,2-b]thiophene derivatives, which are related to Thieno[3,2-b]furan, have limited solubility in common organic solvents, making them promising candidates for organic electronic devices prepared by vapor evaporation .

Enhancement in Charge Carrier Mobility

The use of furan as a spacer in Thieno[3,2-b]furan compounds can enhance charge carrier mobility. The HOMO energy level, close to the Au work function, is expected to facilitate the hole injection from gold contacts in p-type polymers .

Safety and Hazards

Thieno[3,2-b]furan-5-ylmethanol is not intended for human or veterinary use. For research use only.

Propriétés

IUPAC Name |

thieno[3,2-b]furan-5-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2S/c8-4-5-3-6-7(10-5)1-2-9-6/h1-3,8H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLZRKWXTICZERS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=C1SC(=C2)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thieno[3,2-b]furan-5-ylmethanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2743583.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-methyl-1,2,3-thiadiazole-5-carboxylate](/img/structure/B2743584.png)

![5-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2743585.png)

![Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B2743603.png)

![4-(Thian-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxamide](/img/structure/B2743604.png)